![molecular formula C46H62N4O12 B10826133 [(9E,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826133.png)
[(9E,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP-27557 is a small molecule drug initially developed by Novartis Pharma AG. It is a derivative of rifamycin, a well-known antibiotic used to treat tuberculosis. The molecular formula of CGP-27557 is C46H62N4O12, and it has been studied for its potential activity against rifampicin-resistant strains of Mycobacterium tuberculosis and the Mycobacterium avium/intracellulare/scrofulaceum (MAIS) complex .
Preparation Methods
The synthesis of CGP-27557 involves several steps:
Cyclization: Piperidine-2-carboxylic acid ethyl ester is cyclized with aziridine in ethanol to form perhydropyrido[1,2-a]pyrazin-1-one.
Reduction: The resulting compound is reduced with lithium aluminium hydride to yield perhydropyrido[1,2-a]pyrazine.
Reaction with Sodium Nitrite and Hydrochloric Acid: This intermediate is then reacted with sodium nitrite and hydrochloric acid, followed by another reduction with lithium aluminium hydride to produce perhydropyrido[1,2-a]pyrazin-2-amine.
Condensation: Finally, this compound is condensed with rifamycin SV-3-carbaldehyde to form CGP-27557.
Chemical Reactions Analysis
CGP-27557 undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be reduced using lithium aluminium hydride, and it can also undergo oxidation reactions.
Substitution: It can participate in substitution reactions, particularly involving the quinone subunit of rifamycin.
Condensation: The final step in its synthesis involves a condensation reaction with rifamycin SV-3-carbaldehyde.
Scientific Research Applications
CGP-27557 has been studied for its potential use in treating tuberculosis, particularly strains that are resistant to rifampicin. It has shown promising in vitro activity against rifampicin-resistant Mycobacterium tuberculosis and the MAIS complex. The compound has also been investigated for its long plasma half-life, making it a potential candidate for prolonged therapeutic effects .
Mechanism of Action
CGP-27557 is compared with other rifamycin derivatives such as rifapentine, rifabutin, CGP 29861, and CGP 7040. While all these compounds share a similar mechanism of action, CGP-27557 has shown unique properties in terms of its activity against rifampicin-resistant strains and its long plasma half-life .
Comparison with Similar Compounds
- Rifapentine
- Rifabutin
- CGP 29861
- CGP 7040
CGP-27557 stands out due to its specific activity profile and potential for extended therapeutic effects.
Properties
Molecular Formula |
C46H62N4O12 |
|---|---|
Molecular Weight |
863.0 g/mol |
IUPAC Name |
[(9E,19E,21Z)-26-(1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O12/c1-23-13-12-14-24(2)45(58)48-36-31(21-47-50-19-18-49-17-11-10-15-30(49)22-50)40(55)33-34(41(36)56)39(54)28(6)43-35(33)44(57)46(8,62-43)60-20-16-32(59-9)25(3)42(61-29(7)51)27(5)38(53)26(4)37(23)52/h12-14,16,20-21,23,25-27,30,32,37-38,42,52-56H,10-11,15,17-19,22H2,1-9H3,(H,48,58)/b13-12+,20-16+,24-14-,47-21? |
InChI Key |
BHYRGODCLWGHQG-LCBDOTBSSA-N |
Isomeric SMILES |
CC1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN6CCCCC6C5)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN6CCCCC6C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



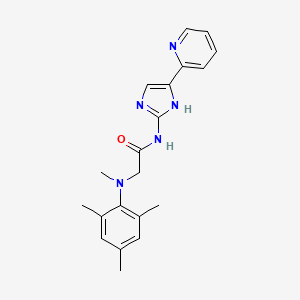

![(9Z)-6-methyl-4-oxo-9-(phenylhydrazinylidene)-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B10826069.png)
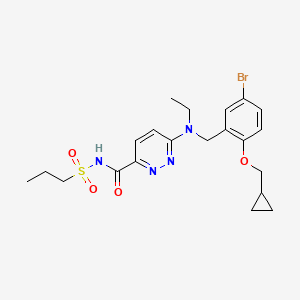
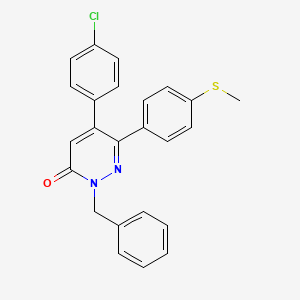
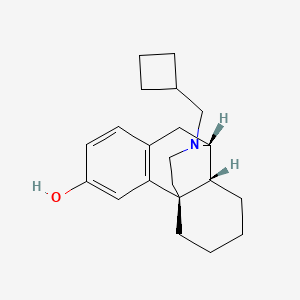
![1-[3-[2-(4-Acetylphenyl)ethynyl]-3-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B10826118.png)
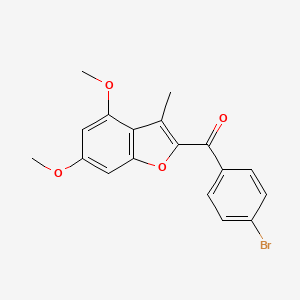
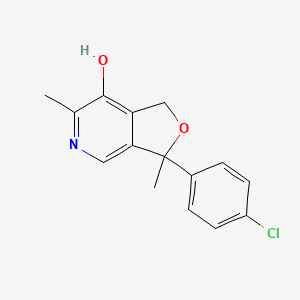

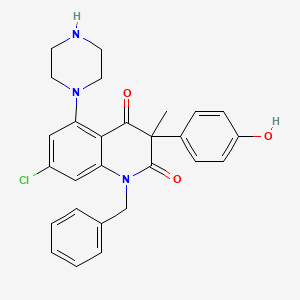
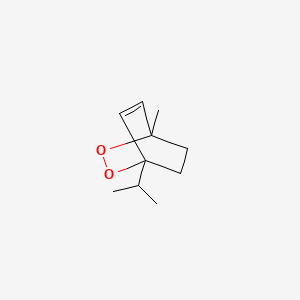
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yliminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10826154.png)
